2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, a dihydropyrimidinone core, and a chloro-methylphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as acetic acid or hydrochloric acid.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the dihydropyrimidinone core.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base like pyridine.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated dihydropyrimidinone with a thiol compound.
Acetamide Formation: Finally, the acetamide moiety is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with biological macromolecules could make it useful in studying enzyme mechanisms or protein-ligand interactions.
Medicine
The compound’s potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and bromophenyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide
- 2-((5-((4-fluorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
- 2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and sulfonyl groups, along with the dihydropyrimidinone core, allows for a wide range of chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H15BrClN3O4S2 |
---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15BrClN3O4S2/c1-11-14(21)3-2-4-15(11)23-17(25)10-29-19-22-9-16(18(26)24-19)30(27,28)13-7-5-12(20)6-8-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
IZOIYFWFKRSFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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